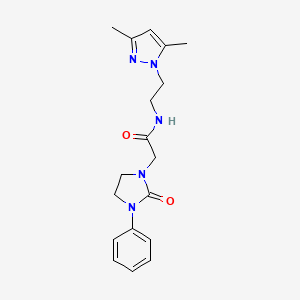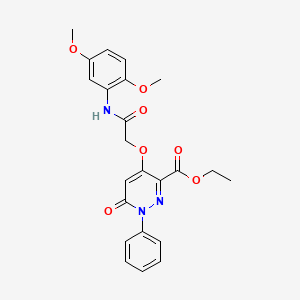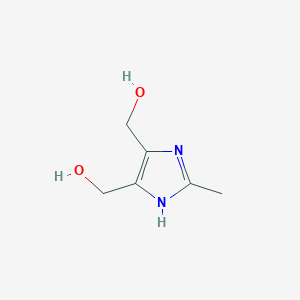
2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine hydrochloride” is a chemical compound with the molecular formula C9H17N3•HCl and a molecular weight of 203.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(C)(C)C(CN1C=CC=N1)N.Cl . This indicates that the compound contains a pyrazole ring attached to a propylamine group with two methyl groups .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to isolate and analyze protein interactions within a cellular context, aiding in the understanding of disease mechanisms and the discovery of potential therapeutic targets .
Molecular Biology
In molecular biology, this chemical serves as a reagent in the synthesis of more complex molecules. It’s particularly useful in the modification of nucleic acids and proteins, which can help in studying gene expression and protein function .
Pharmacology
Researchers use this compound in pharmacological studies to develop new drugs. Its structure allows for the creation of derivatives that can interact with various biological targets, potentially leading to the development of new medications .
Chemical Synthesis
This compound is a building block in organic synthesis. Chemists use it to construct a wide array of molecular structures, which can have diverse applications in creating new materials or drugs .
Biochemical Assays
It’s employed in biochemical assays as a standard or control substance. Due to its well-defined properties, it can be used to calibrate instruments or validate experimental results in biochemical research .
Neurological Research
In neurological research, this compound may be used to study neurotransmitter systems. Its interactions with various receptors or enzymes can provide insights into the functioning of the nervous system and the basis of neurological disorders .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be explored for their potential as pesticides or herbicides. Its chemical structure allows for the exploration of its activity against pests and weeds, contributing to the development of safer and more effective agricultural chemicals .
Material Science
Lastly, in material science, this compound can be part of the synthesis of novel polymers or coatings. Its properties might influence the thermal stability, rigidity, or other characteristics of materials, which is valuable in creating advanced materials for various industrial applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-pyrazol-1-ylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-9(2,3)8(10)7-12-6-4-5-11-12;/h4-6,8H,7,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSREWNABWZTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=CC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)






![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2936179.png)
![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)

